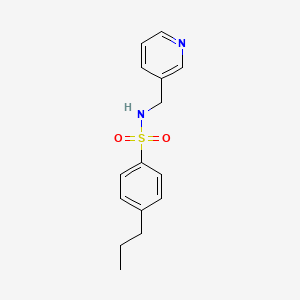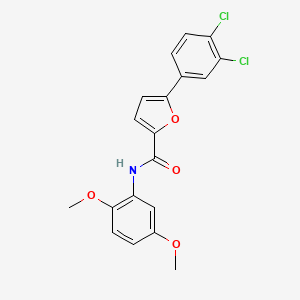![molecular formula C21H18BrN3 B6041336 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline](/img/structure/B6041336.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The compound features a benzimidazole core, which is fused with a benzene ring and substituted with a bromine atom at the para position of the aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as ammonium acetate .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .
Scientific Research Applications
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death . The bromine substituent may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline
- N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline
- N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-nitroaniline
Uniqueness
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3/c22-17-10-12-18(13-11-17)23-14-21-24-19-8-4-5-9-20(19)25(21)15-16-6-2-1-3-7-16/h1-13,23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOCEWMLADZMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6041253.png)

![4-[butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol;hydrochloride](/img/structure/B6041279.png)

![1-[9-[(2,3-Dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-pyridin-2-ylpropan-1-one](/img/structure/B6041286.png)
![N'-(4-TERT-BUTYLCYCLOHEXYLIDENE)-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B6041293.png)
![Cyclopenten-1-yl-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B6041300.png)
![N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6041302.png)
![5-[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]-2-ethyl-6-methyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6041304.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6041314.png)
![4-(13-benzylsulfanyl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B6041322.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide](/img/structure/B6041339.png)
![(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6041359.png)
